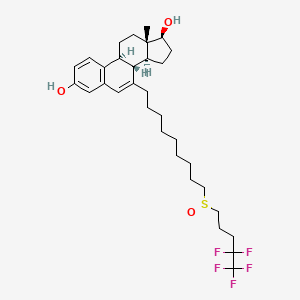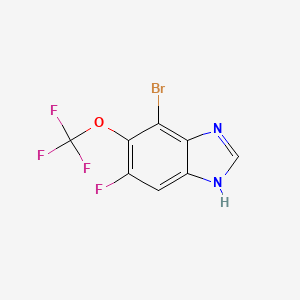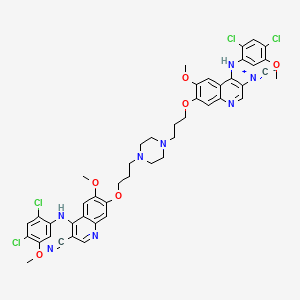
Viburnumoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Viburnumoside is a natural product isolated from the twigs and leaves of Viburnum cylindricum. It is a hispanane-type diterpenoid glucoside with a molecular formula of C26H38O8 and a molecular weight of 478.58
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Viburnumoside involves the extraction from plant material, typically using ethanol as a solvent. The process includes the following steps:
Extraction: The twigs and leaves of Viburnum cylindricum are dried and ground into a fine powder. This powder is then subjected to ethanol extraction.
Filtration and Concentration: The ethanol extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used for research purposes. the extraction and purification methods mentioned above can be scaled up for larger quantities if needed.
Análisis De Reacciones Químicas
Types of Reactions
Viburnumoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Viburnumoside has several applications in scientific research, including:
Chemistry: It is used as a reference compound for studying the chemical properties of diterpenoid glucosides.
Biology: Researchers study its effects on various biological systems to understand its potential therapeutic properties.
Medicine: Preliminary studies suggest that this compound may have anticancer and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Viburnumoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 7α-Galloyloxysweroside
- 7β-Galloyloxysweroside
- Caffeic Acid
- Ferulic Acid
- Sinapic Acid
Uniqueness
Viburnumoside is unique due to its specific structure as a hispanane-type diterpenoid glucoside. This structure imparts distinct chemical properties and biological activities that differentiate it from other similar compounds. For example, while caffeic acid and ferulic acid are known for their antioxidant properties, this compound’s potential anticancer and anti-inflammatory effects make it a compound of interest for further research .
Propiedades
Fórmula molecular |
C26H38O8 |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
(1R,2S,6R,7S,12S)-2,6-dimethyl-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-14-oxatetracyclo[8.8.0.02,7.012,16]octadeca-10,16-dien-15-one |
InChI |
InChI=1S/C26H38O8/c1-25(13-33-24-22(30)21(29)20(28)18(11-27)34-24)8-3-9-26(2)17-6-5-16-15(12-32-23(16)31)10-14(17)4-7-19(25)26/h5,10,15,17-22,24,27-30H,3-4,6-9,11-13H2,1-2H3/t15-,17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1 |
Clave InChI |
GUKUMBOYJBDXQC-KLRCPUAZSA-N |
SMILES isomérico |
C[C@]1(CCC[C@@]2([C@@H]1CCC3=C[C@@H]4COC(=O)C4=CC[C@H]32)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canónico |
CC1(CCCC2(C1CCC3=CC4COC(=O)C4=CCC32)C)COC5C(C(C(C(O5)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



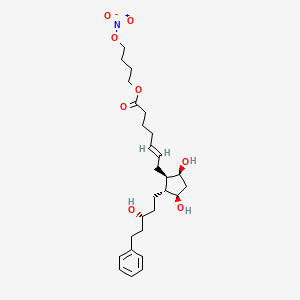
![4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B13427739.png)
![Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester](/img/structure/B13427741.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13427745.png)
![[1-(Cyclopropylmethyl)cyclopropyl]methanol](/img/structure/B13427748.png)
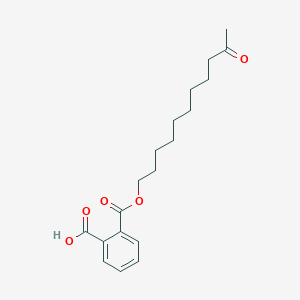
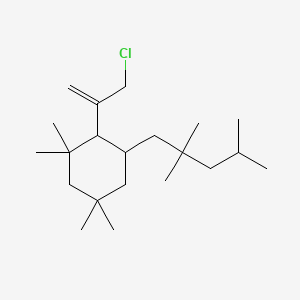
![5-[(Azetidin-3-yloxy)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B13427767.png)
![[4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate; 2-(4-(((2-(1,1-Dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate; Famotidine Impurity C1 as Maleate; Famotidine Formaldehyde Adduct Maleate](/img/structure/B13427769.png)
